molecular formula C12H7BrClNO2 B2569390 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid CAS No. 946384-94-7

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid

Cat. No.: B2569390
CAS No.: 946384-94-7
M. Wt: 312.55
InChI Key: HBYJOSFOWXILKQ-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromophenyl group at the 6th position, a chlorine atom at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylpyridine derivatives, followed by chlorination and carboxylation reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS), chlorinating agents like thionyl chloride or phosphorus pentachloride, and carboxylation using carbon dioxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of molecules that target specific biological pathways.

    Industry: It is utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The bromophenyl and chloropyridine moieties can bind to specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

6-(3-Bromophenyl)-2-chloropyridine-3-carboxylic acid can be compared with other pyridine derivatives, such as:

    6-(3-Bromophenyl)-2-fluoropyridine-3-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.

    6-(3-Bromophenyl)-2-methylpyridine-3-carboxylic acid: Contains a methyl group instead of chlorine, affecting its steric and electronic properties.

    6-(3-Bromophenyl)-2-hydroxypyridine-3-carboxylic acid: The presence of a hydroxyl group can enhance hydrogen bonding and solubility.

Properties

IUPAC Name

6-(3-bromophenyl)-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(14)15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYJOSFOWXILKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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